

# "hygroscopic nature of anhydrous calcium nitrate"

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## Compound of Interest

Compound Name: Calcium nitrate hydrate

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An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Calcium Nitrate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Anhydrous calcium nitrate,  $\text{Ca}(\text{NO}_3)_2$ , is a colorless, crystalline solid with significant applications in agriculture, materials science, and as a component in various industrial processes.[1] Its utility is profoundly influenced by its pronounced hygroscopic and deliquescent nature—the tendency to absorb moisture from the atmosphere. This property is a critical consideration for its handling, storage, stability, and application, particularly in environments where humidity is not controlled.[2] For professionals in research and drug development, understanding the moisture sorption behavior of excipients and active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, stability, and efficacy.[3] This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous calcium nitrate, detailing its physicochemical characteristics, thermodynamic considerations, and the experimental protocols used for its characterization.

## Physicochemical Properties

Anhydrous calcium nitrate is the water-free form of the salt. Due to its high affinity for water, it is less commonly encountered than its hydrated counterpart, calcium nitrate tetrahydrate ( $\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$ ). [1] The fundamental properties of the anhydrous form are summarized in Table 1.

Table 1: Physicochemical Properties of Anhydrous Calcium Nitrate

Property	Value	Reference(s)
Chemical Formula	<b>Ca(NO<sub>3</sub>)<sub>2</sub></b>	<a href="#">[1]</a>
Molar Mass	164.088 g/mol	<a href="#">[1]</a>
Appearance	Colorless / White crystalline solid (hygroscopic)	<a href="#">[1]</a> <a href="#">[2]</a>
Density	2.504 g/cm <sup>3</sup>	<a href="#">[1]</a>
Melting Point	561 °C (1042 °F)	<a href="#">[1]</a>
Boiling Point	Decomposes above 500 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility in Water	1212 g/L at 20 °C	<a href="#">[1]</a>

| | 2710 g/L at 40 °C |[\[1\]](#) |

## Hygroscopicity and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Anhydrous calcium nitrate is highly hygroscopic and will readily absorb atmospheric moisture to form a stable hydrate.[\[2\]](#) This process culminates in deliquescence, a phase transition where the solid dissolves in the absorbed water to form a saturated aqueous solution.[\[4\]](#) This transition occurs at a specific ambient humidity known as the Critical Relative Humidity (CRH).

## Critical Relative Humidity (CRH)

The CRH is the relative humidity (RH) at or above which a substance will begin to absorb moisture and deliquesce.[\[4\]](#) It is a critical parameter for defining storage and handling conditions. For anhydrous calcium nitrate, the CRH is significantly lower than that of many other common salts, indicating its high susceptibility to moisture. This behavior becomes particularly problematic in environments with RH levels exceeding 40%.[\[2\]](#)

Table 2: Critical Relative Humidity (CRH) of Pure Salts at 30°C

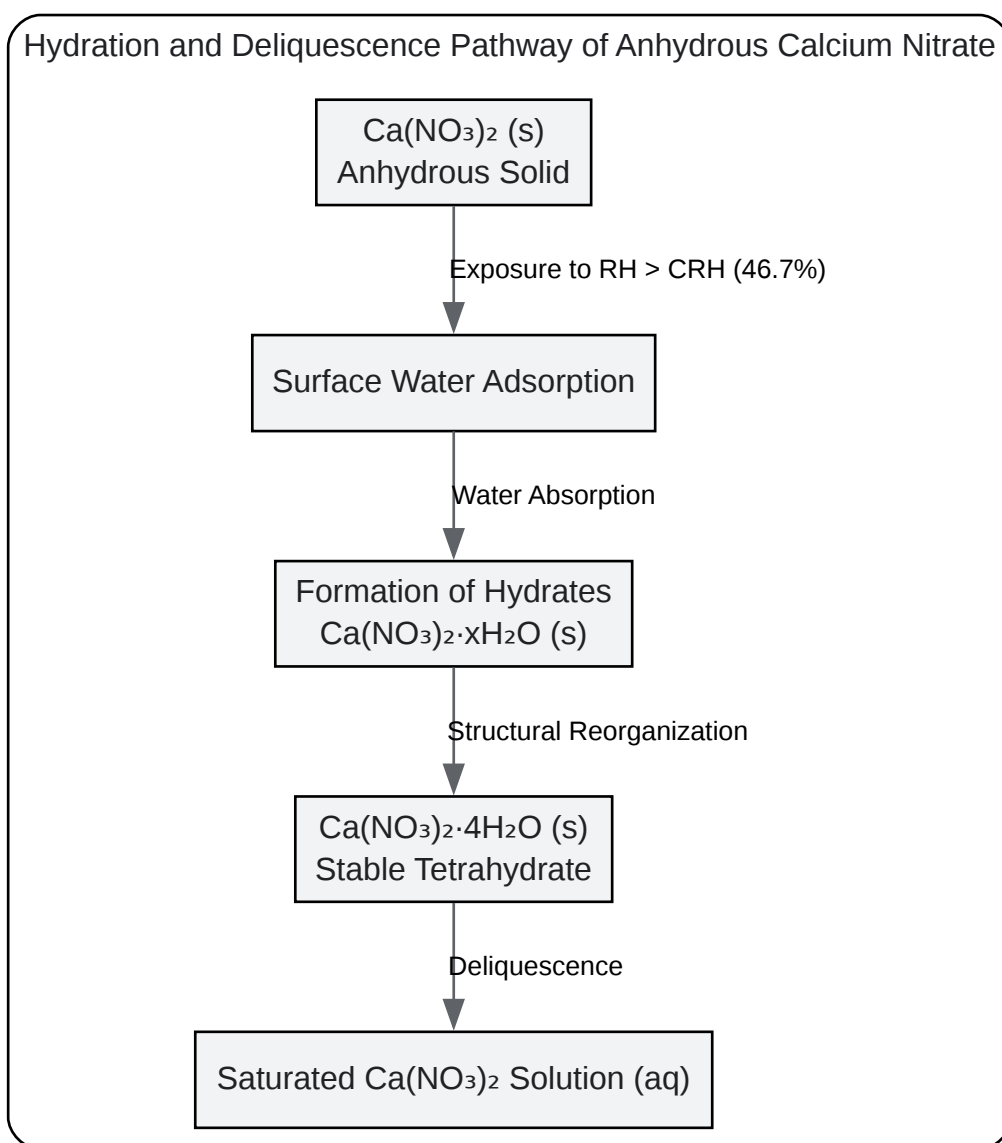
Salt	Critical Relative Humidity (%)	Reference(s)
Calcium Nitrate	46.7	[4]
Ammonium Nitrate	59.4	[4]
Sodium Nitrate	72.4	[4]
Urea	72.5	[4]
Ammonium Sulfate	79.2	[4]
Potassium Chloride	84.0	[4]

| Potassium Sulfate | 96.3 | [4] |

The low CRH of calcium nitrate underscores the necessity for storage in tightly sealed, moisture-resistant containers in a cool, dry environment, ideally with a relative humidity maintained below 30%. [2]

## Hydration Pathway

Upon exposure to ambient humidity exceeding its CRH, anhydrous calcium nitrate undergoes a hydration process. The primary and most stable hydrate formed is the tetrahydrate,  $\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$ . The process involves the adsorption of water molecules onto the crystal surface, followed by absorption into the bulk material, leading to the formation of the hydrate and eventual deliquescence into a saturated solution.



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Caption: Hydration pathway of anhydrous calcium nitrate upon exposure to humidity.

## Thermodynamics of Hydration

The absorption of water by anhydrous calcium nitrate is an exothermic process, driven by the favorable energy of hydration of the  $\text{Ca}^{2+}$  and  $\text{NO}_3^-$  ions. The overall thermodynamics, including the heats of hydration and solution, dictate the spontaneity and equilibrium of the process. While specific quantitative data for the heat of hydration of the anhydrous form are detailed in specialized thermodynamic literature, the dissolution of the resulting tetrahydrate in

water is known to be a highly endothermic process, making it useful in cooling baths.[5][6] The enthalpy of fusion for anhydrous calcium nitrate has been measured at its melting point (561 °C).[7]

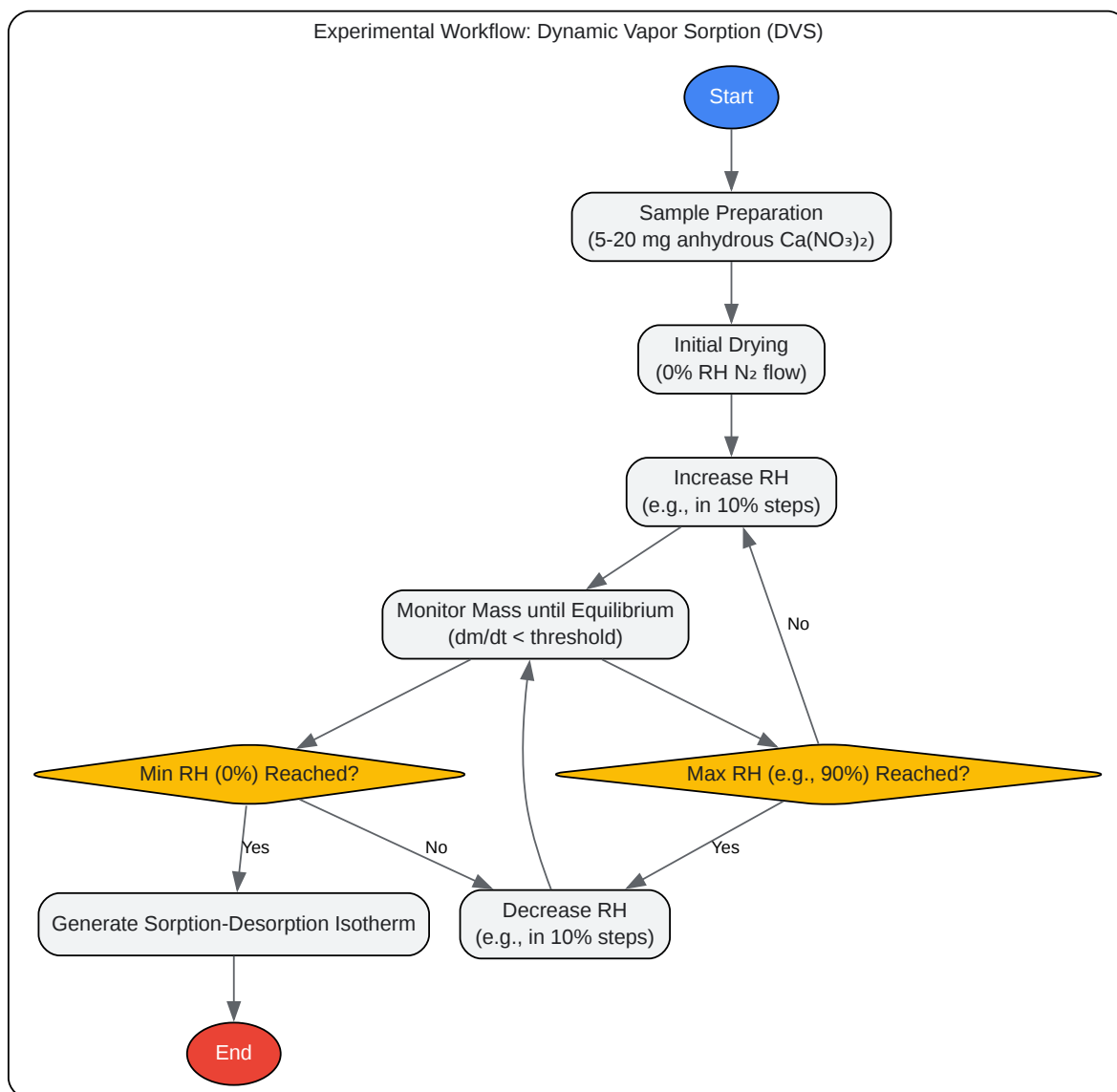
## Experimental Characterization of Hygroscopicity

Several analytical techniques are employed to quantify the hygroscopic nature of materials like anhydrous calcium nitrate. The most prominent methods are Dynamic Vapor Sorption (DVS), static gravimetric analysis, and Karl Fischer titration.

### Dynamic Vapor Sorption (DVS)

DVS is a powerful gravimetric technique that measures the mass of a sample as a function of time or relative humidity at a constant temperature.[8][9] It provides detailed information on moisture sorption/desorption kinetics, equilibrium moisture content, and the RH at which phase transitions like hydrate formation or deliquescence occur.[10]

- **Sample Preparation:** A small amount of the anhydrous calcium nitrate sample (typically 5-20 mg) is loaded onto the sample pan of the DVS instrument.[8] The initial mass is recorded after a brief stabilization period under dry (0% RH) nitrogen or air flow.
- **Sorption Phase:** The relative humidity of the gas flowing over the sample is increased in predetermined steps (e.g., 10% RH increments from 0% to 90% RH).[10]
- **Equilibration:** At each RH step, the sample mass is continuously monitored until it reaches equilibrium. Equilibrium is typically defined by a mass change of less than a specified rate (e.g.,  $dm/dt \leq 0.002\%/min$ ) over a set period (e.g., 10 minutes).[10] A maximum time limit per step (e.g., 6 hours) is also set.[10][11]
- **Desorption Phase:** After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH, and the mass loss is recorded at each step until equilibrium is achieved.
- **Data Analysis:** The change in mass ( $\% \Delta m$ ) is plotted against the target relative humidity ( $\%RH$ ) to generate a moisture sorption-desorption isotherm. The CRH is identified as the RH value at which a sharp increase in mass occurs, indicating significant water uptake and the onset of deliquescence.



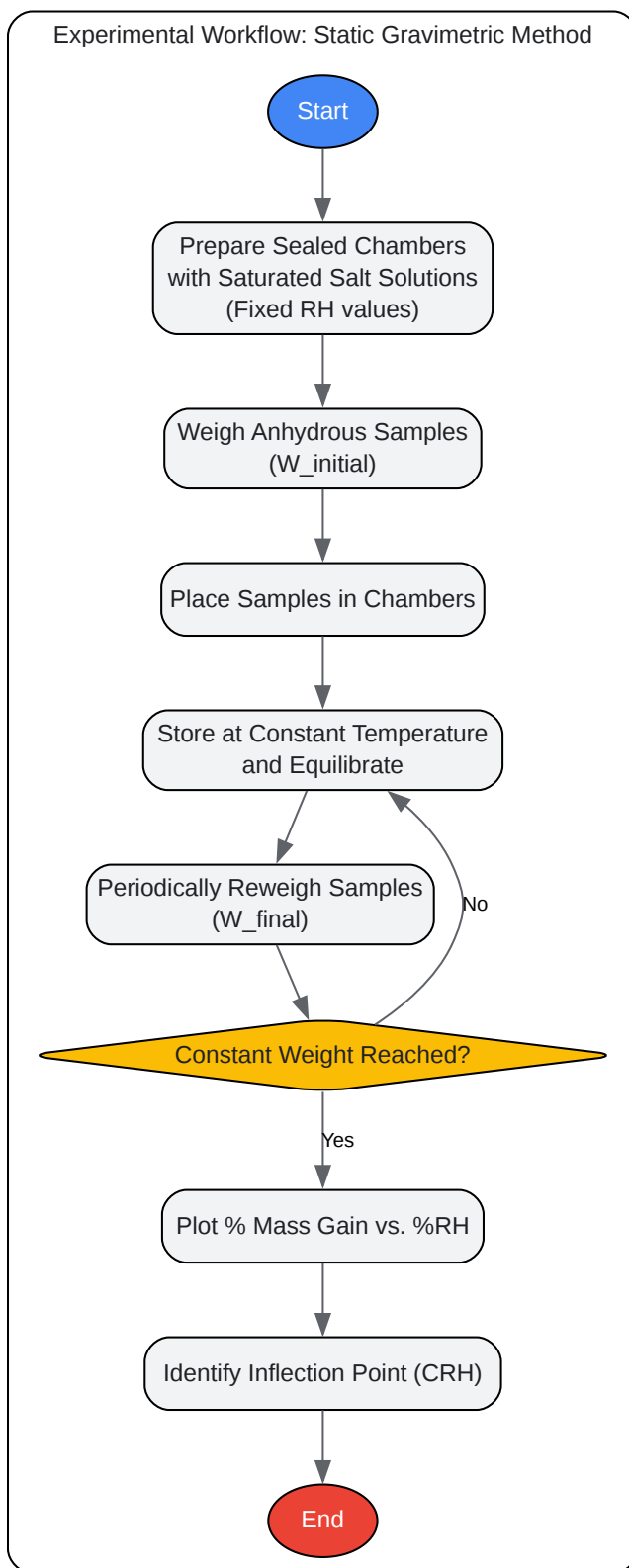
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Caption: Generalized experimental workflow for DVS analysis of a hygroscopic salt.

## Static Gravimetric Method

A simpler, traditional method involves equilibrating pre-weighed samples in desiccators containing saturated salt solutions that maintain a known, constant relative humidity at a given temperature.

- **Preparation of Humidity Chambers:** A series of sealed chambers (e.g., glass desiccators) are prepared. Each chamber contains a saturated aqueous solution of a different salt, creating a range of fixed relative humidity environments.
- **Sample Preparation:** Several samples of anhydrous calcium nitrate are accurately weighed into pre-weighed sample containers (e.g., glass vials).
- **Exposure:** One sample is placed in each humidity chamber. The chambers are sealed and stored at a constant temperature.
- **Equilibration and Measurement:** The samples are periodically removed and quickly re-weighed until a constant mass is achieved, indicating equilibrium with the chamber's atmosphere.<sup>[12]</sup>
- **Data Analysis:** The percentage mass gain for each sample is plotted against the relative humidity of its respective chamber. The CRH is determined by identifying the sharp inflection point in the curve, which signifies the onset of deliquescence.<sup>[12]</sup>



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